H-Leu-4mbetana hcl
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Overview
Description
H-Leu-4mbetana hydrochloride is a synthetic compound derived from leucine, a branched-chain amino acid. This compound is known for its role as a substrate for aminopeptidase M and leucine aminopeptidase, enzymes that play crucial roles in protein metabolism. H-Leu-4mbetana hydrochloride is utilized in various biochemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-4mbetana hydrochloride involves the reaction of leucine with 4-methoxy-β-naphthylamine. The process typically includes the following steps:
Protection of the Amino Group: The amino group of leucine is protected using a suitable protecting group to prevent unwanted reactions.
Coupling Reaction: The protected leucine is then coupled with 4-methoxy-β-naphthylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is removed to yield the desired product.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of H-Leu-4mbetana hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
H-Leu-4mbetana hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
H-Leu-4mbetana hydrochloride has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate for studying aminopeptidase activity and protein metabolism.
Pharmaceutical Research: Investigated for its potential therapeutic applications, including enzyme inhibition and drug development.
Cell Biology: Utilized in studies involving intracellular protease activities and protein degradation pathways.
Industrial Applications: Employed in the production of biopeptides and amino acids for various industrial processes
Mechanism of Action
H-Leu-4mbetana hydrochloride exerts its effects primarily through its interaction with aminopeptidase enzymes. The compound acts as a substrate for these enzymes, facilitating the cleavage of peptide bonds and the release of amino acids. This process is crucial for protein metabolism and regulation within cells. The molecular targets include aminopeptidase M and leucine aminopeptidase, which are involved in various metabolic pathways .
Comparison with Similar Compounds
H-Leu-4mbetana hydrochloride can be compared with other similar compounds such as:
L-Leucine: A naturally occurring amino acid involved in protein synthesis and metabolism.
α-Ketoisocaproate (α-KIC): A metabolite of leucine that plays a role in energy metabolism.
β-Hydroxy-β-methylbutyrate (HMB): Another leucine metabolite known for its role in muscle protein synthesis and degradation inhibition.
Uniqueness
H-Leu-4mbetana hydrochloride is unique due to its synthetic nature and specific role as a substrate for aminopeptidase enzymes. This makes it a valuable tool in biochemical and pharmaceutical research, providing insights into enzyme activity and protein metabolism that are not easily achievable with naturally occurring compounds .
Properties
IUPAC Name |
2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3;/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOEODWTUWPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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